4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a unique combination of a phenylpiperazine moiety and a thienopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thienopyrimidine core followed by the introduction of the phenylpiperazine group. Key steps include:
Cyclization: Formation of the thienopyrimidine core through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Substitution: Introduction of the phenylpiperazine group via nucleophilic substitution reactions, often using phenylpiperazine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Pathways: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[3,2-d]pyrimidine: A structural isomer with different electronic properties.
4-(4-Phenylpiperazin-1-yl)-5-(furan-2-yl)thieno[2,3-d]pyrimidine: A similar compound with a furan ring instead of a thiophene ring.
Uniqueness
4-(4-Phenylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is unique due to its specific combination of a phenylpiperazine moiety and a thienopyrimidine core, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S2/c1-2-5-15(6-3-1)23-8-10-24(11-9-23)19-18-16(17-7-4-12-25-17)13-26-20(18)22-14-21-19/h1-7,12-14H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUARNYRBBYOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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